molecular formula C8H14O2 B1581933 2-Propyl-4,7-dihydro-1,3-dioxepine CAS No. 4469-34-5

2-Propyl-4,7-dihydro-1,3-dioxepine

Cat. No.: B1581933
CAS No.: 4469-34-5
M. Wt: 142.2 g/mol
InChI Key: RUTBWJOYERVBCR-UHFFFAOYSA-N
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Description

2-Propyl-4,7-dihydro-1,3-dioxepine is an organic compound with the molecular formula C8H14O2. It is a colorless liquid with a density of approximately 0.92 g/cm³ and a boiling point of around 163-167°C . This compound is part of the 1,3-dioxepine family, which are heterocyclic compounds containing a seven-membered ring with two oxygen atoms.

Biochemical Analysis

Biochemical Properties

2-Propyl-4,7-dihydro-1,3-dioxepine plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, facilitating the synthesis of complex organic molecules. For instance, it is involved in the formation of optically active aldehydes through hydroformylation reactions . The compound’s interactions with enzymes such as Rhodium(II) and Samarium(III) complexes enable efficient catalytic processes . These interactions are crucial for the compound’s role in organic synthesis and its application in the pharmaceutical and materials science industries .

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to affect the stability and function of cellular membranes due to its interaction with lipid bilayers . Additionally, the compound’s involvement in the synthesis of biologically active molecules can impact cellular functions by modulating enzyme activities and metabolic pathways . These effects are essential for understanding the compound’s potential therapeutic applications and its role in cellular biochemistry.

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. The compound binds to specific enzymes and proteins, facilitating catalytic reactions and influencing enzyme activity . For example, its interaction with Rhodium(II) and Samarium(III) complexes promotes the formation of carbonyl ylides, which are crucial intermediates in organic synthesis . These binding interactions and enzyme activations are fundamental to the compound’s biochemical properties and its applications in various fields.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. Studies have shown that the compound undergoes initiated oxidation with molecular oxygen, leading to the formation of peroxyl radicals . This oxidation process can affect the compound’s stability and its long-term effects on cellular function. Understanding these temporal effects is crucial for optimizing the compound’s use in biochemical research and its potential therapeutic applications.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects by modulating enzyme activities and metabolic pathways . At higher doses, it may cause toxic or adverse effects due to its interaction with cellular membranes and proteins . These dosage-dependent effects are essential for determining the compound’s safety and efficacy in therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways, including the synthesis of biologically active molecules and the formation of optically active aldehydes . The compound interacts with enzymes such as Rhodium(II) and Samarium(III) complexes, facilitating catalytic reactions that are crucial for its metabolic functions . These interactions influence metabolic flux and metabolite levels, highlighting the compound’s role in cellular metabolism and its potential therapeutic applications.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . These interactions affect the compound’s localization and accumulation, influencing its activity and function. Understanding the transport and distribution mechanisms of the compound is essential for optimizing its use in biochemical research and therapeutic applications.

Subcellular Localization

The subcellular localization of this compound is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles . These localization mechanisms affect the compound’s activity and function, highlighting its role in cellular biochemistry. Understanding the subcellular localization of the compound is crucial for elucidating its molecular mechanisms and optimizing its use in biochemical research.

Preparation Methods

2-Propyl-4,7-dihydro-1,3-dioxepine can be synthesized through various chemical methods. One common preparation involves the reaction of the corresponding bromoalkane with ethylene oxide . Another method includes the use of Rh(II) and Sm(III) relay catalytic systems for asymmetric synthesis, which involves a three-component tandem [4 + 3]-cycloaddition . This method is highly efficient and can yield up to 97% of the desired product with 99% enantiomeric excess.

Chemical Reactions Analysis

2-Propyl-4,7-dihydro-1,3-dioxepine undergoes several types of chemical reactions, including oxidation, reduction, and substitution. For instance, it can be oxidized with molecular oxygen in the presence of an initiator like azodiisobutyronitrile (AIBN) to form various oxidation products . It can also react with nitryl chloride in chloroform to produce a mixture of 5-chloro-6-nitro-dioxepans and 5,6-dichloro-dioxepans . Common reagents used in these reactions include molecular oxygen, nitryl chloride, and AIBN.

Comparison with Similar Compounds

2-Propyl-4,7-dihydro-1,3-dioxepine is similar to other 1,3-dioxepine derivatives, such as 2-isopropyl-4,7-dihydro-1,3-dioxepine and cis-4,7-dihydro-1,3-dioxepin . These compounds share similar structural features and reactivity patterns. this compound is unique due to its specific substituent, which can influence its physical properties and reactivity. For example, the propyl group in this compound may affect its solubility and boiling point compared to its isopropyl and cis-derivatives.

Properties

IUPAC Name

2-propyl-4,7-dihydro-1,3-dioxepine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14O2/c1-2-5-8-9-6-3-4-7-10-8/h3-4,8H,2,5-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUTBWJOYERVBCR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1OCC=CCO1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60293875
Record name 2-propyl-4,7-dihydro-1,3-dioxepine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60293875
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

142.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4469-34-5
Record name NSC92757
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=92757
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-propyl-4,7-dihydro-1,3-dioxepine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60293875
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the most efficient synthetic method for producing 2-Propyl-4,7-dihydro-1,3-dioxepine?

A: The research highlights a synthetic method utilizing citric acid as a catalyst for the condensation reaction between butyraldehyde and (cis)-2-butene-1,4-diol to produce this compound []. This method boasts a yield of up to 92% under optimized conditions, making it a highly efficient approach.

Q2: What are the optimal conditions for this synthesis using citric acid as a catalyst?

A: The research identifies the following optimal reaction conditions []:

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